molecular formula C18H19N3O3 B7718164 N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No. B7718164
M. Wt: 325.4 g/mol
InChI Key: ZSLQAHLRAUQQSK-UHFFFAOYSA-N
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Description

N-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as TFP-Fur-2-Ca and has been studied extensively for its unique properties.

Mechanism of Action

The mechanism of action of TFP-Fur-2-Ca is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, TFP-Fur-2-Ca has been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
TFP-Fur-2-Ca has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, TFP-Fur-2-Ca has been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. It has also been shown to protect neurons from oxidative stress and promote neuronal survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFP-Fur-2-Ca is its potent anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have neuroprotective effects. However, one of the limitations of TFP-Fur-2-Ca is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for the study of TFP-Fur-2-Ca. One area of research could focus on developing more efficient synthesis methods for this compound. Additionally, further studies could investigate the potential applications of TFP-Fur-2-Ca in the treatment of various neurodegenerative diseases. Finally, more research could be done to explore the potential use of TFP-Fur-2-Ca in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of TFP-Fur-2-Ca involves a multi-step process that includes the use of various reagents and catalysts. The initial step involves the reaction of 4-tert-butylphenylhydrazine with ethyl acetoacetate to form 4-(tert-butyl)phenyl-3-hydrazino-1,2,4-oxadiazole. This intermediate is then reacted with furan-2-carboxylic acid to form TFP-Fur-2-Ca.

Scientific Research Applications

TFP-Fur-2-Ca has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. Additionally, TFP-Fur-2-Ca has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2,3)13-8-6-12(7-9-13)16-20-15(24-21-16)11-19-17(22)14-5-4-10-23-14/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLQAHLRAUQQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-YL]methyl}furan-2-carboxamide

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